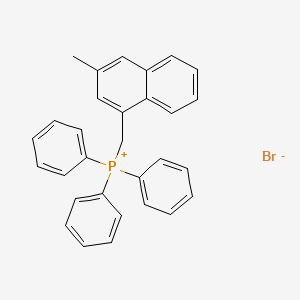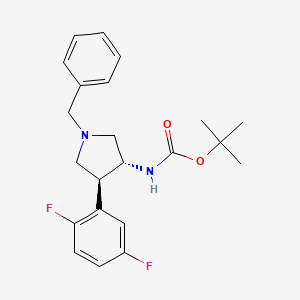
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide is a chemical compound known for its unique structure and properties. It is composed of a naphthalene ring substituted with a methyl group at the third position, a triphenylphosphonium group, and a bromide ion. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide typically involves the reaction of (3-Methyl-1-naphthyl)methyl bromide with triphenylphosphine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Large-scale reactors and automated systems are used to control the reaction parameters precisely. The final product is subjected to rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide involves its interaction with molecular targets through its phosphonium group. It can participate in various chemical reactions, influencing molecular pathways and processes. The exact mechanism depends on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium chloride
- (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium iodide
- (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium fluoride
Uniqueness
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide is unique due to its specific bromide ion, which imparts distinct reactivity and properties compared to its chloride, iodide, and fluoride counterparts. This uniqueness makes it suitable for specific applications where the bromide ion’s characteristics are advantageous.
Properties
CAS No. |
77028-94-5 |
|---|---|
Molecular Formula |
C30H26BrP |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
(3-methylnaphthalen-1-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H26P.BrH/c1-24-21-25-13-11-12-20-30(25)26(22-24)23-31(27-14-5-2-6-15-27,28-16-7-3-8-17-28)29-18-9-4-10-19-29;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
InChI Key |
XSZCWGVNTLAGII-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)


![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)



